molecular formula C10H14N5O6P B12910402 Adenosine, 5'-deoxy-5'-phosphono- CAS No. 15106-26-0

Adenosine, 5'-deoxy-5'-phosphono-

Cat. No.: B12910402
CAS No.: 15106-26-0
M. Wt: 331.22 g/mol
InChI Key: HJRLCFFVPFGCEY-KQYNXXCUSA-N
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Description

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a dihydroxytetrahydrofuran ring and a phosphonic acid group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and subsequent deprotection steps. Common reagents used in these synthetic routes include protecting agents, oxidizing agents, and catalysts to facilitate specific reactions.

Industrial Production Methods

In an industrial setting, the production of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules, such as enzymes and nucleic acids, and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can modulate their activity or function. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid include other nucleoside analogs and phosphonic acid derivatives. Examples include:

    Adenosine phosphates: Compounds like adenosine triphosphate (ATP) and adenosine monophosphate (AMP) share structural similarities with the purine base and phosphate group.

    Nucleoside phosphonates: Compounds such as tenofovir and cidofovir, which are used as antiviral agents, also contain phosphonic acid groups attached to nucleoside analogs.

Uniqueness

The uniqueness of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Adenosine, 5'-deoxy-5'-phosphono- (CAS No. 15106-26-0) is a synthetic analog of adenosine characterized by the presence of a phosphonate group at the 5' position of the ribose sugar. This modification enhances the compound's stability against enzymatic degradation, making it a valuable candidate for biochemical research and therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural modification of adenosine to form adenosine, 5'-deoxy-5'-phosphono- significantly influences its biological properties. The phosphonate group contributes to increased resistance to hydrolysis compared to natural nucleosides, which is crucial for maintaining efficacy in therapeutic contexts.

Biological Activities

1. Binding Affinity and Receptor Interactions

Adenosine, 5'-deoxy-5'-phosphono- has been studied for its interactions with various adenosine receptors, particularly the human adenosine A3 (hA3) receptor. Research indicates that this compound can act as an agonist, affecting signaling pathways involved in inflammation and cancer progression. Agonists like adenosine, 5'-deoxy-5'-phosphono- are known to decrease cAMP levels by coupling with G_i proteins, which can lead to anti-inflammatory effects and potential therapeutic benefits in conditions such as rheumatoid arthritis and cancer .

2. Antimicrobial and Anticancer Properties

Preliminary studies suggest that adenosine, 5'-deoxy-5'-phosphono- may exhibit antimicrobial and anticancer activities. Its mechanism involves inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival in pathogenic organisms and cancer cells.

The biological activity of adenosine, 5'-deoxy-5'-phosphono- primarily involves:

  • Nucleophilic Substitutions : The phosphonate moiety allows for diverse chemical transformations that can modulate biological activity.
  • Receptor Agonism : By acting on the hA3 receptor, it influences cellular signaling cascades that regulate inflammation and cell growth.

Comparative Analysis

To better understand the unique properties of adenosine, 5'-deoxy-5'-phosphono-, it is useful to compare it with related compounds:

Compound Name Structure Features Unique Properties
AdenosineNatural nucleosideInvolved in energy transfer and signaling
Adenosine 5'-monophosphateContains phosphate groupKey metabolite in cellular energy metabolism
Adenosine 5'-diphosphateTwo phosphate groupsEssential for ATP synthesis and energy transfer
TenofovirPhosphonate nucleotideAntiretroviral medication used against HIV
Adenosine, 5'-deoxy-5'-phosphono-Phosphonate at 5' positionEnhanced stability; potential for prolonged therapeutic action

Case Studies

Several studies have investigated the biological effects of adenosine analogs similar to adenosine, 5'-deoxy-5'-phosphono-. For instance:

  • Anti-inflammatory Effects : A study demonstrated that hA3 receptor agonists could reduce inflammation markers in animal models of arthritis .
  • Cancer Therapeutics : Research indicated that compounds targeting the hA3 receptor could inhibit tumor growth in hepatocellular carcinoma models .

Properties

CAS No.

15106-26-0

Molecular Formula

C10H14N5O6P

Molecular Weight

331.22 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylphosphonic acid

InChI

InChI=1S/C10H14N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-22(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

HJRLCFFVPFGCEY-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)O)O)O)N

Origin of Product

United States

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